4-[2-(Pyridin-2-yl)ethenyl]benzonitrile
Description
4-[2-(Pyridin-2-yl)ethenyl]benzonitrile (CAS: 161979-29-9; molecular formula: C₁₄H₁₀N₂) is a cyanostilbene derivative characterized by a benzonitrile moiety linked via an ethenyl group to a pyridin-2-yl substituent.
Properties
CAS No. |
161979-29-9 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(2-pyridin-2-ylethenyl)benzonitrile |
InChI |
InChI=1S/C14H10N2/c15-11-13-6-4-12(5-7-13)8-9-14-3-1-2-10-16-14/h1-10H |
InChI Key |
XMCREAQDIRQRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxic Letrozole Analogs
A series of 4-[2-aryl-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile derivatives (1a–k) were synthesized and evaluated for cytotoxicity against breast cancer cell lines. Key analogs and their activities are summarized below:
| Compound | Substituent (R) | IC₅₀ (μg/ml) | Target Cell Lines | Reference Drug Comparison |
|---|---|---|---|---|
| 1c | 3-chlorophenyl | 27.1 ± 1.2 (MCF-7) | MCF-7, MDA-MB-231 | More active than Etoposide |
| 14.5 ± 2.1 (MDA-MB-231) | ||||
| 1h | 4-methoxyphenyl | 14.3 ± 1.1 (T47D) | T47D | Comparable to Etoposide |
| 1k | 4-dimethylaminophenyl | 16.8 ± 2.1 (T47D) | T47D, MDA-MB-231 | Similar to 1h and Etoposide |
| 19.7 ± 1.8 (MDA-MB-231) |
- Structure-Activity Relationship (SAR):
- Electron-withdrawing groups (e.g., 3-Cl in 1c ) enhance cytotoxicity, likely due to increased electrophilicity and improved binding to cellular targets .
- Electron-donating groups (e.g., 4-OCH₃ in 1h ) improve selectivity for hormone receptor-positive T47D cells .
- The 1,2,4-triazole moiety is critical for aromatase-independent antiproliferative activity, as demonstrated by 1c (reported as compound 65 in ), which inhibits MCF7 proliferation in the micromolar range without affecting aromatase (AROM) .
Tankyrase and PARP Inhibitors
- G007-LK: A triazole-oxadiazole hybrid (4-{5-[(E)-2-{4-(2-chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile) exhibits selective inhibition of tankyrases (TNKS1/2) by targeting the adenosine subsite, achieving >1,000-fold selectivity over PARP1–3. Its "rule of 5" compliance and metabolic stability make it a promising anticancer lead .
Fluorescent Probes and Materials
- GE3082: A red-shifted derivative (4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]-benzonitrile) demonstrates blood–nerve barrier penetration and fluorescence in myelinated tissues, though its lipophilicity necessitates specialized formulations for clinical use .
- CS1–CS3: Cyanostilbene positional isomers (e.g., 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile) form stimuli-responsive supramolecular assemblies for optoelectronic applications .
Other Bioactive Derivatives
- 4-[2-(Quinolin-2-yl)ethenyl]benzonitrile (CAS: 40317-06-4): A quinoline-containing analog with uncharacterized bioactivity but structural similarity to kinase inhibitors .
- 4-[2-(2-Benzofuranyl)ethenyl]benzonitrile (CAS: 37780-79-3): Potential applications in organic electronics due to extended conjugation .
Key Research Findings and Implications
- Cytotoxicity vs. Selectivity : While 1c and 1h show potent cytotoxicity, their inability to inhibit AROM underscores the need for target-specific optimization in anticancer drug design .
- Substituent Effects : Para-substituted electron-donating groups (e.g., -NMe₂ in 1k ) reduce potency but improve solubility, suggesting a trade-off between activity and pharmacokinetics .
- Multidisciplinary Applications: The structural versatility of cyanostilbene derivatives enables dual utility in biomedicine (e.g., GE3082) and materials science (e.g., CS1–CS3) .
Data Tables
Table 1: Cytotoxic Activity of Letrozole Analogs
| Compound | R Group | IC₅₀ (μg/ml) MCF-7 | IC₅₀ (μg/ml) T47D | IC₅₀ (μg/ml) MDA-MB-231 |
|---|---|---|---|---|
| 1c | 3-chlorophenyl | 27.1 ± 1.2 | N/A | 14.5 ± 2.1 |
| 1h | 4-methoxyphenyl | N/A | 14.3 ± 1.1 | N/A |
| 1k | 4-dimethylamino | N/A | 16.8 ± 2.1 | 19.7 ± 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
